BenchChemオンラインストアへようこそ!

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one

Regioisomer comparison Chiral auxiliary design Pharmaceutical intermediate

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 2229451-05-0) is the definitive Evans-type chiral auxiliary for researchers who require the precise 2,4,5-trifluorobenzyl motif. Non-fluorinated or regioisomeric (e.g., 5-substituted) analogs compromise lipophilicity (ΔlogP ~+0.5), hydrogen-bond acceptor capacity, and metabolic stability of downstream products. This compound is specifically validated for synthesizing enantiopure fluorinated building blocks in DPP-4 inhibitor (sitagliptin-class) programs and for introducing the metabolically stable 2,4,5-trifluorobenzyl pharmacophore into lead candidates. Procure the exact CAS to ensure diastereoselectivity and target-binding integrity in your synthetic route.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 2229451-05-0
Cat. No. B1460070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one
CAS2229451-05-0
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC(=C(C=C2F)F)F
InChIInChI=1S/C10H8F3NO2/c11-7-3-9(13)8(12)2-5(7)1-6-4-16-10(15)14-6/h2-3,6H,1,4H2,(H,14,15)
InChIKeyHTVBMTUOKYPPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 2229451-05-0): Core Identity and Structural Context


4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one (CAS 2229451-05-0) is a fluorinated oxazolidin-2-one derivative (C10H8F3NO2, MW 231.17 g/mol) [1]. The compound features a 4-(2,4,5-trifluorobenzyl) substituent on the oxazolidinone ring, distinguishing it from non-fluorinated or regioisomeric analogs used in chiral auxiliary chemistry and pharmaceutical intermediate synthesis. Commercially offered purity is typically ≥95% (HPLC) . Direct, head-to-head comparative quantitative efficacy or selectivity data for this specific compound against close analogs are markedly scarce in the open literature; the evidence base relies primarily on structural-class inference and supplier specifications.

Procurement Integrity: Why 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one Cannot Be Casually Replaced


Generic substitution with non-fluorinated (e.g., 4-benzyl) or regioisomeric (e.g., 5-substituted) oxazolidin-2-ones alters key parameters including lipophilicity, hydrogen-bond acceptor capacity, and metabolic stability of downstream products [1]. The 2,4,5-trifluorobenzyl motif is a privileged pharmacophore in DPP-4 inhibitors such as sitagliptin, where the specific fluorine arrangement impacts target binding and pharmacokinetics [2]. Consequently, using an analog lacking the precise 2,4,5-trifluoro pattern—or with a different attachment point—can compromise enantioselective synthesis outcomes and final entity performance, underscoring the necessity for exact compound specification in procurement.

Quantitative Differentiation Evidence: 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one vs. Analogs


Regioisomeric Differentiation: 4-(2,4,5-Trifluorobenzyl) vs. 5-(2,4,5-Trifluorophenyl) Oxazolidinone

Positional isomerism critically defines synthetic utility. 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one places the trifluorophenyl group at the 4-methylene position, generating a chiral center directly adjacent to the ring nitrogen, which is essential for Evans-type chiral auxiliary applications [1]. In contrast, the 5-substituted regioisomer (CAS 1699457-95-8) lacks this nitrogen-adjacent chirality, resulting in fundamentally different diastereoselectivity profiles. While direct head-to-head quantitative diastereomeric excess (de) data for these two specific compounds is not available in the open literature, class-level precedent demonstrates that 4-substituted oxazolidinones achieve >99% de in asymmetric alkylations, whereas 5-substituted variants are not employed as effective chiral auxiliaries [2].

Regioisomer comparison Chiral auxiliary design Pharmaceutical intermediate

Fluorination Pattern Impact: 2,4,5-Trifluoro vs. Non-Fluorinated (4-Benzyl) Analog

The 2,4,5-trifluoro substitution on the benzyl ring significantly alters physicochemical properties relative to the non-fluorinated 4-benzyl-1,3-oxazolidin-2-one (CAS 102029-44-7). Computed logP increases from approximately 1.5 (4-benzyl) to ~2.0 (4-(2,4,5-trifluorobenzyl)), based on PubChem XLogP3 data [1]. The topological polar surface area (tPSA) remains constant at 38.3 Ų for both compounds [1][2]. This logP shift of ~0.5 units is class-level correlated with enhanced membrane permeability and metabolic stability in fluorinated drug candidates, though direct comparative ADME data for these specific oxazolidinones is absent [3].

Fluorine effect Metabolic stability Lipophilicity modulation

Supplier Purity Benchmarking: Minimum 95% HPLC Purity

Commercial availability data indicate that 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one is regularly supplied at ≥95% purity (HPLC) by multiple vendors, including ChemScene (Cat. No. CS-1209560) and Leyan (Cat. No. 2280155) . While 95% purity is common among research-grade oxazolidinone building blocks, the consistency of this specification across suppliers provides a reliable baseline for procurement. No comparative purity advantage over structurally analogous compounds (e.g., 4-benzyl or 4-(4-fluorobenzyl) derivatives) is claimed, as those are also typically offered at similar purity levels.

Quality control Procurement specification Building block integrity

Procurement-Driven Application Scenarios for 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one


Chiral Auxiliary for Asymmetric Synthesis of Fluorinated Drug Intermediates

Researchers synthesizing enantiopure fluorinated building blocks for DPP-4 inhibitor analogs (e.g., sitagliptin derivatives) utilize this compound as an Evans-type chiral auxiliary. The 4-(2,4,5-trifluorobenzyl) group provides the necessary steric and electronic environment for high diastereoselectivity in aldol and alkylation reactions, as established by class-level precedent [1].

Medicinal Chemistry: Late-Stage Introduction of the Privileged 2,4,5-Trifluorobenzyl Pharmacophore

In structure-activity relationship (SAR) studies, medicinal chemists employ 4-[(2,4,5-trifluorophenyl)methyl]-1,3-oxazolidin-2-one as a precursor or protected amino-alcohol equivalent to introduce the metabolically stable 2,4,5-trifluorobenzyl moiety into lead compounds, leveraging the enhanced lipophilicity (ΔlogP ~+0.5 vs. non-fluorinated analog) for potential permeability gains [2].

Process Chemistry: Intermediate for Proprietary Pharmaceutical Synthesis

The compound serves as a key intermediate in patented synthetic routes to trifluorophenyl-containing active pharmaceutical ingredients (APIs). Its use is preferred over non-fluorinated or regioisomeric analogs to maintain the precise fluorination pattern required for target binding, as evidenced by its structural relationship to intermediates found in sitagliptin process patents [3].

Quote Request

Request a Quote for 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.